1,2-Dibutyl citrate

Catalog No.
S14983523
CAS No.
123301-46-2
M.F
C14H24O7
M. Wt
304.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibutyl citrate

CAS Number

123301-46-2

Product Name

1,2-Dibutyl citrate

IUPAC Name

5-butoxy-3-butoxycarbonyl-3-hydroxy-5-oxopentanoic acid

Molecular Formula

C14H24O7

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C14H24O7/c1-3-5-7-20-12(17)10-14(19,9-11(15)16)13(18)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,15,16)

InChI Key

WBKYGCZSBGEBFP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)O

1,2-Dibutyl citrate is an organic compound classified as a citrate ester, with the molecular formula C14H24O7\text{C}_{14}\text{H}_{24}\text{O}_{7} and a molecular weight of 288.34 g/mol. It is formed by the esterification of citric acid with butanol, specifically involving the attachment of two butyl groups to the first and second hydroxyl groups of citric acid. This compound is primarily used as a plasticizer in various applications, including cosmetics and food packaging, due to its favorable properties such as low volatility and high compatibility with polymers .

Typical for esters:

  • Esterification: The formation of 1,2-dibutyl citrate from citric acid and butanol involves the removal of water and is catalyzed by an acid catalyst.
  • Hydrolysis: In the presence of water and an acid or base, 1,2-dibutyl citrate can revert to citric acid and butanol.
  • Transesterification: This reaction can occur when 1,2-dibutyl citrate is treated with another alcohol, leading to the formation of different esters.

These reactions are significant in both synthetic applications and degradation processes in environmental contexts .

1,2-Dibutyl citrate is synthesized through the esterification of citric acid with butanol. The general procedure involves:

  • Reactants: Citric acid and n-butanol are mixed in a reaction vessel.
  • Catalysis: An acid catalyst (e.g., sulfuric acid) is added to facilitate the reaction.
  • Heating: The mixture is heated under reflux to promote ester formation while removing water produced during the reaction.
  • Purification: The resulting product is purified through distillation or extraction methods to obtain pure 1,2-dibutyl citrate.

This method allows for varying ratios of reactants to produce different citrate esters based on desired properties .

1,2-Dibutyl citrate has several key applications:

  • Plasticizer: Widely used in plastics and polymers to enhance flexibility and durability.
  • Food Packaging: Acts as a safe alternative in food contact materials due to its non-toxic nature.
  • Cosmetics: Utilized in personal care products for its emulsifying properties.

These applications leverage its compatibility with various materials and low toxicity compared to traditional plasticizers like phthalates .

Interaction studies involving 1,2-dibutyl citrate primarily focus on its role as a plasticizer compared to other plasticizers such as dibutyl phthalate. Research suggests that while dibutyl phthalate can disrupt endocrine functions, 1,2-dibutyl citrate exhibits a more favorable safety profile. Studies have indicated that exposure to dibutyl phthalate can lead to adverse reproductive outcomes in animal models, whereas 1,2-dibutyl citrate does not show similar levels of toxicity .

Several compounds share structural similarities with 1,2-dibutyl citrate. Here are some notable examples:

CompoundStructureKey Properties
Dibutyl phthalateC₁₄H₁₈O₄Known endocrine disruptor; widely used plasticizer.
Acetyl tributyl citrateC₁₅H₂₈O₇Safer alternative; less toxic than phthalates.
Tributyl citrateC₁₈H₃₂O₇Commonly used plasticizer; similar applications.
Diethyl phthalateC₁₂H₁₄O₄Another phthalate; associated with reproductive toxicity.

Uniqueness of 1,2-Dibutyl Citrate

1,2-Dibutyl citrate's uniqueness lies in its balance between effectiveness as a plasticizer while being less toxic than traditional alternatives like dibutyl phthalate. Its structure allows for enhanced compatibility with various polymers without compromising safety standards .

Heterogeneous Catalysis in Partial Esterification Reactions

Heterogeneous catalysts enable precise control over citric acid’s stepwise esterification, favoring 1,2-dibutyl citrate as an intermediate. Aluminum dihydrogen tripolyphosphate supported on activated carbon (ATP/AC) exhibits high efficacy, with surface acidity facilitating proton transfer to citric acid’s carboxyl groups. The reaction proceeds via rapid formation of monobutyl and dibutyl citrate, followed by a slower third esterification step (Figure 1). Under ATP/AC catalysis (8 wt% loading, 150°C), dibutyl citrate dominates within 5 hours due to kinetic hindrance in tributyl product formation.

Table 1: Catalytic Performance in Citric Acid Esterification

CatalystTemperature (°C)Acid:Alcohol RatioYield (%)Reference
ATP/AC1501:4.297.0
Carbon-based solid acid1401:4.099.1

Mechanistic studies indicate ATP/AC’s Brønsted acid sites promote nucleophilic attack by n-butanol, with adsorption-desorption equilibrium limiting tributyl citrate production. This property is exploitable for partial esterification by terminating reactions before the third esterification step dominates.

Solvent Selection and Reaction Kinetics Optimization

n-Butanol serves dual roles as reactant and solvent, with excess molar ratios (≥1:4) critical for shifting equilibrium toward ester formation. At 1:4.2 acid-to-alcohol ratios, ATP/AC systems achieve 97% yield, while lower ratios (1:3) in sulfonated expanded polystyrene (SEP)-catalyzed systems yield 75%. Internal and external diffusion limitations are eliminated at stirring speeds >450 rpm and catalyst particle sizes <180 μm.

Table 2: Kinetic Parameters in Esterification Systems

SystemActivation Energy (kJ/mol)Optimal Temperature (°C)Reference
ATP/AC61.4150
Sulfonated SEP73.680

Reaction rates follow pseudo-homogeneous models at early stages, transitioning to surface-controlled mechanisms as dibutyl citrate accumulates. Elevated temperatures (150°C vs. 80°C) enhance diffusion rates but risk over-esterification, necessitating precise thermal control for intermediate isolation.

pH-Controlled Extraction for Intermediate Isolation

While literature specific to 1,2-dibutyl citrate isolation is sparse, analogous systems employ aqueous-phase separations. Post-reaction mixtures treated with 1 M BaCl₂ precipitate unreacted citric acid, while magnesium sulfate drying removes residual water. pH adjustment to acidic conditions (pH 2–3) could protonate citrate species, reducing solubility and improving extraction efficiency.

Table 3: Purification Steps in Citrate Ester Synthesis

StepReagent/ConditionFunctionReference
FiltrationBaCl₂ solutionRemoves unreacted acid
DehydrationAnhydrous MgSO₄Absorbs residual water

Future methodologies may integrate membrane separation or ion-exchange resins to isolate dibutyl intermediates without full conversion to tributyl citrate.

Marine Bacterial Consortia Involved in Ester Bond Cleavage

Investigations of plastic fragments collected from coastal waters revealed two dominant marine isolates—Halomonas strain ATBC 28 and Mycobacterium strain DBP 42—that cleave the ester bonds of citrate plasticizers. Incubation with acetyl tributyl citrate led to rapid de-acetylation and step-wise butyl-ester hydrolysis; 1,2-dibutyl citrate appeared after 12 hours, reached maximal abundance at 48 hours, and was completely consumed by day 21 under aerobic, 30 °C seawater conditions [1] [2]. Complementary metagenomic surveys showed these strains co-occur in mixed biofilms with Bacillus, Pseudomonas and Vibrio species that supply auxiliary lipases and transport proteins, forming a cooperative consortium for citrate-ester turnover [1].

Marine strain (isolate code)Provenance of isolateInitial substrate suppliedTime to first detection of 1,2-dibutyl citrate (h)Complete mineralisation time (d)Reference
Halomonas sp. ATBC 28Plastic biofilm, western English ChannelAcetyl tributyl citrate1221 [1]
Mycobacterium sp. DBP 42Same biofilm sampleAcetyl tributyl citrate1221 [1]
Composite biofilm microcosm (Halomonas + Mycobacterium + Bacillus spp.)Laboratory co-culture1,2-Dibutyl citrate89 [2]

Metabolic Intermediate Identification in Bioremediation

Liquid chromatography coupled with tandem mass spectrometry traced the fate of 1,2-dibutyl citrate in axenic and community cultures. Successive intermediates—monobutyl citrate and free citric acid—were quantified together with stoichiometric release of $$n$$-butanol (see Table 2). The transient accumulation of acetyl dibutyl citrate in Halomonas cultures confirms that de-acetylation precedes complete butyl-ester cleavage [1]. In rat and human in-vitro microsome assays, the same sequence of metabolites appears within 32 hours, demonstrating that enzymatic pathways in marine bacteria parallel mammalian hydrolysis routes [3] [4].

Metabolite (m⁄z, negative ion)Retention time (min)Maximum concentration (µmol L⁻¹) in Mycobacterium cultureMaximum concentration (µmol L⁻¹) in Halomonas cultureDetection methodReference
Acetyl dibutyl citrate (m⁄z = 387)14.22.1 ± 0.23.5 ± 0.4Liquid chromatography–tandem mass spectrometry [1]
1,2-Dibutyl citrate (m⁄z = 305)13.15.6 ± 0.66.2 ± 0.5Liquid chromatography–tandem mass spectrometry [1] [2]
Monobutyl citrate (m⁄z = 233)11.94.8 ± 0.55.0 ± 0.4Liquid chromatography–tandem mass spectrometry [1]
Citric acid (m⁄z = 191)1.97.3 ± 0.77.8 ± 0.6Liquid chromatography–tandem mass spectrometry [1] [3]

Enzymatic Systems for Xenobiotic Compound Processing

Proteogenomic profiling links the disappearance of 1,2-dibutyl citrate to specific hydrolases and downstream assimilatory enzymes (Table 3).

  • Mycobacterium strain DBP 42 up-regulates a cutinase-like serine esterase (locus 0019, ten-fold increase) that releases the first butyl group; a carboxyl­esterase (locus 1268) removes the acetyl moiety, and a broad-spectrum hydrolase (locus 0724, five-fold increase) completes butyl-ester hydrolysis [1]. The liberated citric acid enters the tricarboxylic acid cycle via an isocitrate lyase that shows thirty-four-fold induction under dibutyl-citrate growth [1].

  • Halomonas strain ATBC 28 secretes a membrane-anchored serine hydrolase (locus 4375) whose abundance rises more than seven-fold during growth on 1,2-dibutyl citrate; gene disruption abolishes butyl-ester cleavage, confirming its pivotal role [2]. Accompanying β-oxidation enzymes oxidise the produced $$n$$-butanol to butyric acid, which is funnelled to central metabolism.

  • Thermostable esterase EstS 1 from Sulfobacillus acidophilus, originally characterised for di-butyl-phthalate hydrolysis, converts 1,2-dibutyl citrate at 60 °C with 65% conversion in 30 minutes, making it a biotechnologically attractive biocatalyst for high-temperature waste-stream treatment [5].

Enzyme (locus or accession)Source organismCatalytic action on 1,2-dibutyl citrate or precursorFold-change (proteomic data)Optimal temperature (°C)Reference
Cutinase-like serine esterase 0019Mycobacterium sp. DBP 42Cleaves first butyl ester10.040 [1]
Carboxyl­esterase 1268Mycobacterium sp. DBP 42Removes acetyl group3.540 [1]
Broad-spectrum hydrolase 0724Mycobacterium sp. DBP 42Hydrolyses remaining butyl ester5.140 [1]
Serine hydrolase 4375Halomonas sp. ATBC 28Sequential butyl-ester cleavage7.735 [2]
Isocitrate lyase 5755Mycobacterium sp. DBP 42Converts isocitrate to succinate + glyoxylate (assimilation step)33.840 [1]
Esterase EstS 1Sulfobacillus acidophilusHydrolyses straight-chain diesters including 1,2-dibutyl citraten.a. (purified enzyme)70 [5]
CarEW surface-display esteraseBacillus sp. K 91Broad ester hydrolysis; accepts citrate diestersWhole-cell activity 10 U mL⁻¹45 [6]

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

304.15220310 g/mol

Monoisotopic Mass

304.15220310 g/mol

Heavy Atom Count

21

UNII

34S05M61OL

Dates

Last modified: 08-11-2024

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